![molecular formula C17H19BrClNO B1525633 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride CAS No. 1220030-61-4](/img/structure/B1525633.png)
5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride
Übersicht
Beschreibung
The compound “5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride” is a complex organic molecule. It likely contains a biphenyl group (two connected benzene rings), a bromine atom, a piperidinyl group (a six-membered ring containing five carbon atoms and one nitrogen atom), and an ether group (an oxygen atom connected to two carbon atoms). The hydrochloride indicates that it is a salt of hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group would consist of two benzene rings connected by a single bond. The bromine atom would likely be connected to one of the carbon atoms in the biphenyl group. The piperidinyl group would be a six-membered ring attached to the ether oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Ethers generally have a net dipole moment due to the polarity of the C-O bond. They are miscible with water due to the ability of the oxygen atom to form hydrogen bonds with water .Wissenschaftliche Forschungsanwendungen
Enantiomeric Resolution and Chiral Studies
Research on compounds structurally similar to 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has focused on enantiomeric resolution and simulation studies using Chiralpak IA columns. These studies highlight the compound's potential for enantiomeric separation and the understanding of chiral recognition mechanisms, which are critical in the development of pharmaceuticals and other chiral substances. The research demonstrated the role of hydrogen bonding and π–π interactions in chiral resolution, providing insights into the molecular interactions that could be applied to similar brominated compounds (Ali et al., 2016).
Anion-exchange Membrane Development
Another area of application is in the development of anion-exchange membranes (AEMs) for energy conversion devices, like fuel cells. Studies have prepared ether-bond-free poly(biphenyl piperidine)s to enhance the alkaline stability of AEMs. By introducing a micro-phase separation structure, these membranes achieve a balance between ionic conductivity and stability, essential for efficient and durable fuel cell operation. This research presents a promising approach to improve AEM performance using brominated biphenyl piperidines, underscoring the compound's relevance in energy technology (Du et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-bromo-2-phenylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-14-8-9-17(20-15-7-4-10-19-12-15)16(11-14)13-5-2-1-3-6-13;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIIOEPMWGRAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





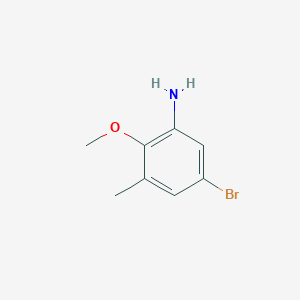
![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)
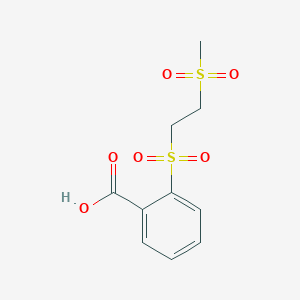
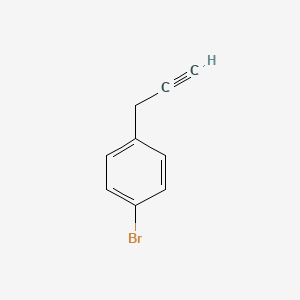
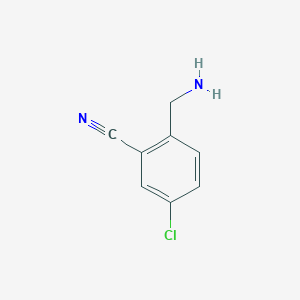

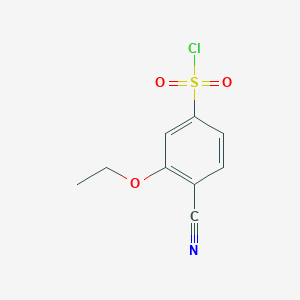
![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)
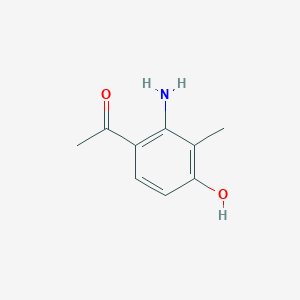

![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)